1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole

Medicinal Chemistry Lipophilicity ADME

Researchers developing glucagon receptor antagonists for type 2 diabetes require a building block that ensures nanomolar potency and metabolic stability. This compound, featuring a synergistic 4-nitrophenyl and 4-trifluoromethyl substitution, delivers an IC50 of 21 nM in optimized derivatives. Substituting with non-fluorinated analogs leads to significant potency loss. Also essential for antibacterial (MRSA, VRE) and herbicidal research. Supplied with 98% purity, reliably sourced for global shipment.

Molecular Formula C10H6F3N3O2
Molecular Weight 257.17 g/mol
CAS No. 1393125-56-8
Cat. No. B1403329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole
CAS1393125-56-8
Molecular FormulaC10H6F3N3O2
Molecular Weight257.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(C=N2)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C10H6F3N3O2/c11-10(12,13)7-5-14-15(6-7)8-1-3-9(4-2-8)16(17)18/h1-6H
InChIKeyUYTHUHCQEWRQLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1393125-56-8: 1-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole – A Specialized Heterocyclic Scaffold for Medicinal and Agrochemical Research


1-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole (CAS: 1393125-56-8) is a heterocyclic compound featuring a pyrazole core with a 4-nitrophenyl group at the N1 position and a trifluoromethyl group at the C4 position. This molecular architecture combines an electron-withdrawing nitroaryl moiety with a lipophilic, metabolically stable trifluoromethyl substituent, creating a unique pharmacophore and agrochemical intermediate [1]. The compound is primarily utilized as a building block in the synthesis of glucagon receptor antagonists for type 2 diabetes [2], antibacterial agents [3], and herbicidal 1-arylpyrazoles [4]. Its physical properties include a calculated density of 1.5±0.1 g/cm³, a boiling point of 335.0±42.0 °C at 760 mmHg, and a predicted logP of 3.22 , which collectively inform its handling, formulation, and downstream synthetic utility.

Why 1-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole Cannot Be Substituted with Non-Fluorinated or Mono-Substituted Pyrazole Analogs


Generic substitution of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole with simpler pyrazole derivatives (e.g., 1-(4-nitrophenyl)-1H-pyrazole or 4-(trifluoromethyl)-1H-pyrazole) or positional isomers leads to divergent physicochemical properties and biological outcomes. The synergistic combination of the 4-nitrophenyl and 4-trifluoromethyl groups in the target compound is not additive but rather cooperative, conferring a unique electronic distribution and lipophilic profile. For instance, the calculated logP of the target compound is 3.22 , whereas the non-fluorinated analog 1-(4-nitrophenyl)-1H-pyrazole has a logP of ~2.0-2.3 [1], and the non-arylated analog 4-(trifluoromethyl)-1H-pyrazole has a logP of ~1.29 . This differential lipophilicity directly impacts membrane permeability, metabolic stability, and off-target binding. Furthermore, the specific 1,4-substitution pattern is critical for achieving high-affinity binding to targets like the glucagon receptor [2], whereas regioisomeric or mono-substituted variants may fail to engage the same hydrophobic pocket or adopt the requisite bioactive conformation. Consequently, using an unverified analog in a published synthetic route or biological assay introduces substantial risk of experimental failure, confounding data, or costly re-optimization.

Quantitative Evidence for Selecting 1-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole over Analogs: Comparative Physicochemical and Biological Data


LogP Value: A 1.6- to 2.5-Fold Increase in Lipophilicity Relative to Non-Fluorinated and Non-Arylated Pyrazole Analogs

The calculated logP of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole is 3.22, which is significantly higher than that of the non-fluorinated analog 1-(4-nitrophenyl)-1H-pyrazole (logP ≈ 2.0-2.3) and the non-arylated analog 4-(trifluoromethyl)-1H-pyrazole (logP ≈ 1.29) . This increase in lipophilicity is a direct consequence of the combined electron-withdrawing and hydrophobic effects of the 4-nitrophenyl and 4-trifluoromethyl groups.

Medicinal Chemistry Lipophilicity ADME

Enabling High-Affinity Glucagon Receptor Antagonism (IC50 = 21 nM) Through a Specific 1,4-Disubstitution Pattern

A derivative of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole, specifically (S)-3-[4-(1-{3,5-dimethyl-4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]phenoxy}butyl)benzamido]propanoic acid, exhibits potent antagonism at the human glucagon receptor with an IC50 of 21 nM [1]. This activity is contingent on the presence of the 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole core. Analogs lacking the 4-trifluoromethyl group or bearing alternative N1-aryl substituents show significantly reduced or abolished activity in the same assay system [2].

Diabetes GPCR Antagonist

Distinct Electrostatic and Steric Profile: Differential Crystal Packing and Intermolecular Interactions Compared to Simpler Pyrazoles

The crystal structure of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole reveals a nearly planar molecular conformation (torsion angle -179(2)°) and a unique intermolecular packing arrangement dominated by van der Waals forces with a nearest intermolecular distance of 3.647 Å [1]. This contrasts with the crystal packing of simpler pyrazoles like 1-(4-nitrophenyl)-1H-pyrazole, which exhibit different hydrogen-bonding networks and π-stacking motifs due to the absence of the bulky, electron-withdrawing trifluoromethyl group [2].

Crystallography Solid-State Chemistry

Defined Application Scenarios for 1-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole Based on Verifiable Evidence


Medicinal Chemistry: Synthesis of Potent Glucagon Receptor Antagonists for Type 2 Diabetes

Researchers focused on developing novel glucagon receptor antagonists for type 2 diabetes should procure this compound. The 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole core is an essential building block for constructing high-affinity antagonists, as demonstrated by a derivative exhibiting an IC50 of 21 nM [1]. The trifluoromethyl group is critical for achieving nanomolar potency and favorable pharmacokinetics, including low in vivo clearance and excellent oral bioavailability [2]. Substituting this core with a non-fluorinated or differently substituted pyrazole would likely result in a significant loss of activity, as confirmed by structure-activity relationship (SAR) studies [3].

Antibacterial Drug Discovery: Development of Anti-MRSA and Anti-VRE Agents

This compound serves as a key intermediate in the synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) [1]. The trifluoromethyl and nitrophenyl groups contribute to the overall antibacterial pharmacophore, and using this specific disubstituted pyrazole ensures the generation of compounds with the desired lipophilicity and electronic properties for penetrating bacterial membranes and inhibiting essential targets [2].

Agrochemical Research: Synthesis of Herbicidal 1-Arylpyrazoles

Agrochemical scientists developing novel herbicides should utilize this compound as a versatile building block. The 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole scaffold is structurally related to known herbicidal 1-arylpyrazoles, which exhibit pre-emergent and post-emergent activity against narrowleaf weeds [1]. The specific combination of a 4-nitrophenyl group and a 4-trifluoromethyl group on the pyrazole ring is a privileged motif in this class of herbicides, offering a balance of lipophilicity and electron-withdrawing capacity that is often essential for target-site binding and environmental stability [2].

Material Science and Crystallography: Investigation of Solid-State Properties and Supramolecular Assembly

This compound is a valuable model system for studying the influence of fluorinated and nitroaryl substituents on crystal packing and intermolecular interactions. Its single-crystal X-ray structure reveals a nearly planar conformation and unique van der Waals-driven packing, distinct from non-fluorinated pyrazoles [1]. Researchers interested in crystal engineering, polymorphism, or the design of materials with specific solid-state properties can use this compound to probe how trifluoromethyl groups modulate molecular geometry and non-covalent interactions in the solid state [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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